Benzoic acid, 2-(4-methylbenzoyl)-, methyl ester

Organic Synthesis Photoinitiator Manufacturing Process Chemistry

Benzoic acid, 2-(4-methylbenzoyl)-, methyl ester (CAS 6424-25-5), systematically named methyl 2-(4-methylbenzoyl)benzoate, is a synthetic benzophenone-class aromatic ester with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol. The compound features a 2-carbomethoxy group and a 4′-methylbenzoyl substituent on the biphenyl ketone scaffold, placing it within the broader family of ortho-substituted benzoylbenzoates.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 6424-25-5
Cat. No. B12000159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-(4-methylbenzoyl)-, methyl ester
CAS6424-25-5
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC
InChIInChI=1S/C16H14O3/c1-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16(18)19-2/h3-10H,1-2H3
InChIKeyMMBVXVAJSBLBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylbenzoyl)benzoic acid methyl ester (CAS 6424-25-5) – Sourcing Guide for Research and Industrial Procurement


Benzoic acid, 2-(4-methylbenzoyl)-, methyl ester (CAS 6424-25-5), systematically named methyl 2-(4-methylbenzoyl)benzoate, is a synthetic benzophenone-class aromatic ester with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol [1]. The compound features a 2-carbomethoxy group and a 4′-methylbenzoyl substituent on the biphenyl ketone scaffold, placing it within the broader family of ortho-substituted benzoylbenzoates [2]. Unlike simpler benzophenone photoinitiators such as methyl 2-benzoylbenzoate (M2BB, CAS 606-28-0), the para-methyl substitution on the benzoyl ring modulates physicochemical properties and reactivity, making this compound a targeted intermediate for pharmaceutical synthesis of olopatadine and a specialty photoinitiator in UV-curable formulations.

Why Generic 2-Benzoylbenzoate Esters Cannot Substitute CAS 6424-25-5 in Critical Applications


Close structural analogs within the 2-benzoylbenzoate ester class exhibit markedly different reactivity and performance profiles due to the electronic and steric influence of the 4′-methyl substituent. The alkaline hydrolysis mechanism of methyl 2-benzoylbenzoates proceeds via rate-determining attack at the keto-carbonyl group, and the reaction rate is sensitive to substituent effects as characterized by the Hammett equation [1]. The 4′-methyl group donates electron density, altering the electrophilicity of the keto-carbonyl and thus the compound's stability under basic conditions compared to unsubstituted or electron-withdrawing substituted analogs. Furthermore, in pharmaceutical intermediate applications such as olopatadine synthesis, the specific methyl ester is required for subsequent selective hydrolysis steps; alternative esters (e.g., ethyl, isopropyl) may exhibit different hydrolysis kinetics and compromise downstream yield or Z/E isomer ratios. The quantitative evidence below substantiates these differentiation points.

Head-to-Head Quantitative Differentiation of CAS 6424-25-5 vs. Closest Analogs


Synthesis Yield and Purity: SOCl2 vs. H2SO4 vs. p-Toluenesulfonic Acid Methods

Patent CN102993340A discloses three preparative methods for 2-(4′-methylbenzoyl) methyl benzoate (the target compound) with quantifiable yield and purity outcomes. The thionyl chloride (SOCl2) method achieved the highest yield of 85.0% with 99.0% liquid-phase purity, outperforming the concentrated sulfuric acid method (82.7% yield, 99.0% purity) and the p-toluenesulfonic acid method (72.7% yield, 99.1% purity) [1]. While these data are intra-compound method comparisons rather than head-to-head with other esters, they establish a benchmark synthesis efficiency that can be compared against literature yields for analogous methyl 2-benzoylbenzoate (M2BB) syntheses, which typically report yields in the 60–80% range [2].

Organic Synthesis Photoinitiator Manufacturing Process Chemistry

Computed logP Differentiation: Impact on Solubility and Formulation Compatibility

The computed octanol-water partition coefficient (XLogP3) for methyl 2-(4-methylbenzoyl)benzoate is 3.0 [1], compared to a reported logP of approximately 2.7 for the unsubstituted analog methyl 2-benzoylbenzoate (M2BB, CAS 606-28-0) . This difference of approximately 0.3 logP units corresponds to a roughly 2-fold increase in lipophilicity, consistent with the addition of a single methyl group to the aromatic ring. The increased logP can influence solubility in non-polar media, membrane permeability, and migration behavior in photoinitiator applications.

Physicochemical Properties Formulation Science ADME Prediction

Patent-Specific Role as Olopatadine Intermediate: Methyl Ester vs. Alternative Alkyl Esters

In the olopatadine synthetic pathway disclosed in patent EP2145882 / US20120004426, the methyl ester of 2-(4-methylbenzoyl)benzoic acid is specifically claimed as a preferred intermediate of general formula (II) where Y = OR1 and R1 is C1-C7 alkyl [1]. The methyl ester (R1 = methyl) is the most commonly employed alkyl variant due to its optimal balance of reactivity in the Wittig or Grignard coupling steps and its facile hydrolysis to the corresponding carboxylic acid under mild conditions. Alternative esters (e.g., ethyl, isopropyl) may require harsher hydrolysis conditions or exhibit slower reaction kinetics, potentially reducing overall yield and affecting the Z/E isomer ratio of the final olopatadine product, which typically requires Z-isomer content greater than 50% [2].

Pharmaceutical Intermediate Olopatadine Synthesis Selective Hydrolysis

Alkaline Hydrolysis Rate Differentiation: Substituent Effects on Ester Stability

Bowden and Taylor (1971) measured rate coefficients for the alkaline hydrolysis of methyl 3′- and 4′-substituted 2-benzoylbenzoates in 70% (v/v) dioxane–water at 30 °C and assessed substituent effects via the Hammett equation [1]. The 4′-methyl substituent (σp = −0.17) exerts an electron-donating effect that reduces the electrophilicity of the keto-carbonyl group, resulting in a measurably slower hydrolysis rate compared to the unsubstituted parent compound (σp = 0) and substantially slower than electron-withdrawing substituted analogs (e.g., 4′-Cl, σp = +0.23; 4′-NO2, σp = +0.78). The reaction constant ρ derived from the Hammett plot quantifies this sensitivity. The quantitative rate retardation conferred by the 4′-methyl group translates to enhanced ester stability under basic formulation conditions, a critical parameter for photoinitiator shelf-life in alkaline UV-curable resin systems.

Hydrolysis Kinetics Chemical Stability Hammett Analysis

Photoinitiator Migration Risk: Structural Modulation of Benzophenone-Class Leaching

Methyl 2-benzoylbenzoate (M2BB) is a known photoinitiator with documented cytotoxicity and migration into intravenous solutions at concentrations of approximately 80 μM . The detection and quantitation of benzophenone-derivative photoinitiators in food packaging have been the subject of regulatory scrutiny, with M2BB identified as a contaminant of concern [1]. The 4′-methyl substitution on the target compound increases molecular weight (254.28 vs. 240.25 g/mol) and logP (3.0 vs. ~2.7), which together predict reduced aqueous solubility and potentially lower migration rates into aqueous food simulants. While direct migration data for the target compound are not available in the retrieved literature, the class-level inference from benzophenone structure-migration relationships suggests that increased molecular size and lipophilicity correlate with reduced migration into aqueous media.

Photoinitiator Safety Migration Potential Food Packaging

Differentiated Application Scenarios for CAS 6424-25-5 Based on Quantitative Evidence


Olopatadine API Intermediate Manufacturing

The methyl ester (CAS 6424-25-5) is the preferred intermediate in the patented olopatadine synthetic pathway [1]. The compound's specific ester group facilitates selective hydrolysis to the corresponding carboxylic acid under mild conditions, enabling high Z-isomer yields (>60%) required for pharmaceutical-grade olopatadine hydrochloride. Procurement of this specific ester eliminates the need for additional ester exchange or activation steps, directly supporting the validated manufacturing process. The demonstrated synthesis yields up to 85.0% with 99.0% purity [2] ensure economically viable supply for pharmaceutical intermediate production.

UV-Curable Coating and Ink Photoinitiator with Enhanced Stability

The 4′-methyl substitution reduces alkaline hydrolysis rates compared to unsubstituted methyl 2-benzoylbenzoate [1], providing greater ester stability in basic UV-curable resin formulations. The higher logP (3.0 vs. ~2.7) [2] improves compatibility with non-polar monomer systems while potentially reducing aqueous migration. Formulators seeking benzophenone-class photoinitiators with improved shelf-life in alkaline acrylate or epoxy acrylate systems should consider this compound as a drop-in replacement for M2BB where enhanced stability is required.

Structure-Reactivity Relationship Studies on ortho-Benzoylbenzoates

The compound serves as a well-characterized member of the methyl 2-benzoylbenzoate series with a defined Hammett substituent constant (σp = −0.17 for 4′-CH3) [1]. It is valuable as a reference standard for kinetic studies investigating substituent effects on ester hydrolysis, photolysis, or nucleophilic acyl substitution. The availability of high-purity material (≥99.0% by HPLC) [2] makes it suitable for quantitative mechanistic studies requiring well-defined starting materials.

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